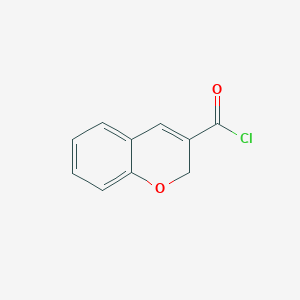

2H-chromene-3-carbonyl chloride

Description

Contextualization within Chromene and Coumarin (B35378) Chemistry

The 2H-chromene scaffold, a benzopyran derivative, is a privileged structure found in a multitude of natural products and biologically active molecules. msu.edursc.org Chromenes, in general, exhibit a wide range of pharmacological properties. The introduction of a carbonyl chloride at the 3-position of the 2H-chromene ring system creates a highly reactive derivative that serves as a crucial link to other important classes of compounds, including coumarins.

Coumarins (2H-chromen-2-ones) are a well-known class of benzopyrones, and their synthesis often involves intermediates that are structurally related to 2H-chromene-3-carbonyl chloride. For instance, the corresponding 2-oxo-2H-chromene-3-carboxylic acid can be converted to its acid chloride, which is a coumarin derivative. researchgate.netmolport.com This highlights the close synthetic relationship and the potential for interconversion between these two important heterocyclic systems.

Significance of Acyl Chlorides as Activated Intermediates in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids, a property that stems from the excellent leaving group ability of the chloride ion. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.org However, conversion to an acyl chloride dramatically enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by a wide range of nucleophiles. libretexts.orgyoutube.com

This activation is typically achieved by treating the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). libretexts.orgchemguide.co.ukchemguide.co.uk The resulting acyl chlorides readily undergo nucleophilic acyl substitution reactions with alcohols to form esters, with amines to form amides, and with other nucleophiles, making them indispensable tools in organic synthesis. youtube.com

Strategic Importance of this compound as a Versatile Synthetic Building Block

The strategic importance of this compound lies in its dual functionality. The 2H-chromene core provides a foundational structure that can be further modified, while the acyl chloride group serves as a highly reactive handle for introducing a variety of substituents. This versatility allows for the construction of a diverse library of chromene derivatives with tailored properties.

The synthesis of the parent 2H-chromene-3-carboxylic acid, the precursor to the title compound, can be achieved through methods like the rhodium(III)-catalyzed C–H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones. acs.orgorganic-chemistry.org Subsequent treatment with a chlorinating agent like thionyl chloride affords this compound. libretexts.org

The reactivity of the acyl chloride moiety allows for its conversion into a wide array of other functional groups. For example, it can be readily transformed into esters, amides, and other carbonyl derivatives through reactions with appropriate nucleophiles. libretexts.org This reactivity makes this compound a key intermediate for the synthesis of novel heterocyclic systems and complex molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.net

| Property | Value |

| Melting Point | 73 °C |

| Boiling Point | 309.6±42.0 °C (Predicted) |

| Density | 1.344±0.06 g/cm3 (Predicted) |

| Molecular Formula | C10H7ClO2 |

| Molecular Weight | 194.61 g/mol |

| CAS Number | 41873-72-7 |

| Table 1: Physicochemical Properties of this compound. chemicalbook.comcookechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKZPVOAMHWVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380182 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-72-7 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Chromene 3 Carbonyl Chloride

Classical Preparative Routes

The traditional synthesis of 2H-chromene-3-carbonyl chloride primarily involves the conversion of a carboxylic acid precursor.

The most common method for preparing this compound is through the halogenation of 2-oxo-2H-chromene-3-carboxylic acid. This transformation is typically achieved using standard halogenating agents that convert carboxylic acids to their corresponding acyl chlorides. chemguide.co.uklibretexts.org

Key halogenating reagents for this conversion include:

Thionyl chloride (SOCl₂) : This reagent is widely used for converting carboxylic acids to acyl chlorides. masterorganicchemistry.com The reaction of 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride, often with heating, yields the desired this compound. prepchem.comacs.orgprepchem.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which can simplify the purification of the final product. chemguide.co.uk

Oxalyl chloride ((COCl)₂) : Another effective reagent for this transformation is oxalyl chloride. sigmaaldrich.comwikipedia.org It is often used in organic synthesis to prepare acyl chlorides from carboxylic acids. wikipedia.org

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (B1173362) (PCl₃) : These are also viable reagents for the conversion of carboxylic acids to acyl chlorides. chemguide.co.uk Phosphorus pentachloride reacts to form the acyl chloride and phosphorus oxychloride. chemguide.co.uk

A typical procedure involves refluxing the 2-oxo-2H-chromene-3-carboxylic acid with an excess of the halogenating agent, such as thionyl chloride, followed by removal of the excess reagent and byproducts. prepchem.comprepchem.com

| Reagent | Formula | Typical Reaction Conditions | Byproducts |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | Reflux | SO₂, HCl (gaseous) |

| Oxalyl chloride | (COCl)₂ | Room temperature or gentle heating | CO, CO₂, HCl (gaseous) |

| Phosphorus pentachloride | PCl₅ | Cold or room temperature | POCl₃, HCl |

| Phosphorus trichloride | PCl₃ | Heating | H₃PO₃ |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of reagent, solvent, temperature, and reaction time. For instance, the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide was carried out in dry N,N-dimethylformamide at room temperature. nih.gov

The selection of the halogenating agent can significantly impact the outcome of the synthesis. While thionyl chloride is effective, oxalyl chloride is sometimes preferred for its milder reaction conditions. The use of a solvent such as dichloromethane (B109758) can facilitate the reaction and subsequent workup. nih.gov The addition of a base, like triethylamine (B128534), can be used to neutralize the acidic byproducts. nih.gov

Purification of the resulting acyl chloride is often achieved by distillation or crystallization. chemguide.co.uknih.gov For example, after reacting 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride, the product can be precipitated by adding a non-polar solvent like cyclohexane (B81311) and then collected by filtration. prepchem.com

Emerging and Green Synthesis Approaches for Related Chromene Scaffolds

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. nih.gov This trend extends to the synthesis of chromene derivatives, with a focus on catalytic strategies, multicomponent reactions, and environmentally friendly techniques. nih.govbenthamdirect.com

Catalysis offers a powerful tool for the synthesis of 2H-chromene ring systems, providing pathways with higher efficiency and selectivity. msu.edu Various catalytic systems have been developed, including those based on transition metals and organocatalysts.

Some notable catalytic approaches include:

Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis : This method utilizes a bicyclic hydrazine (B178648) catalyst to facilitate the formation of 2H-chromenes from O-allyl salicylaldehydes. nih.govnih.govchemrxiv.org

Cobalt-catalyzed synthesis : A method using a [CoII(porphyrin)] catalyst has been developed for the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. msu.edu

Gold-catalyzed synthesis : Gold catalysts, such as Ph₃PAuNTf₂, have been employed for the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu

Lithium selenolate-catalyzed cyclization : Lithium aryl selenolates have been shown to be effective catalysts in the intramolecular cyclization to form substituted 2H-chromene derivatives. acs.org

These catalytic methods often offer advantages in terms of substrate scope and reaction conditions compared to classical approaches. msu.edu

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules like chromene derivatives from simple starting materials in a single step. tandfonline.comnih.govsouthasiacommons.net These reactions are atom-economical and can generate a diverse range of products. tandfonline.com

Examples of MCRs for chromene synthesis include:

Three-component reactions : A green and efficient method for synthesizing 2-amino-4H-chromene derivatives involves the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and α- or β-naphthol using a magnetic catalyst like ilmenite (B1198559) (FeTiO₃) under solvent-free conditions and microwave irradiation. ajgreenchem.com

Four-component reactions : Chromene derivatives have been prepared through four-component reactions of 2-hydroxyacetophenone (B1195853) or 2-aminoacetophenone, dimethyl carbonate, Meldrum's acid, and an aldehyde or ketone in the presence of Ag@KF/Natrolite nanoparticles as a catalyst in water. tandfonline.com An innovative approach has integrated two distinct four-component reactions to construct complex chromene scaffolds in water at room temperature. nih.govnih.gov

The principles of green chemistry are increasingly being applied to the synthesis of chromene precursors to minimize environmental impact. nih.govbenthamdirect.com This includes the use of solvent-free conditions and alternative energy sources like microwave irradiation.

Key green synthetic approaches include:

Solvent-free synthesis : The synthesis of chromene derivatives has been achieved through multicomponent reactions under solvent-free conditions, offering a more environmentally friendly alternative to traditional solvent-based methods. ajgreenchem.comnih.gov

Microwave-assisted synthesis : Microwave irradiation has been utilized to accelerate the synthesis of various chromene derivatives, often leading to shorter reaction times and higher yields. nih.govjmest.orgbenthamdirect.com For example, the Knoevenagel condensation of salicylaldehyde (B1680747) and Meldrum's acid to produce 2-oxo-2H-chromene-3-carboxylic acid has been successfully carried out under microwave irradiation using an agro-waste extract as a catalyst. benthamdirect.com Catalyst-free microwave-assisted multicomponent reactions have also been developed for the synthesis of 2-amino-3-cyano-4H-chromene derivatives. thieme-connect.com

Use of green catalysts and solvents : The use of water as a solvent and biodegradable or recyclable catalysts are central to many green synthetic strategies for chromenes. tandfonline.comrsc.orgtandfonline.com

| Approach | Key Features | Examples |

|---|---|---|

| Catalytic Strategies | Use of catalysts to improve efficiency and selectivity. | Hydrazine-catalyzed metathesis, Cobalt and Gold-catalyzed reactions. msu.edunih.govnih.govchemrxiv.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Three and four-component reactions for substituted chromenes. tandfonline.comnih.govajgreenchem.comnih.gov |

| Environmentally Conscious Methods | Solvent-free conditions, microwave assistance, green catalysts. | Microwave-assisted Knoevenagel condensation, solvent-free synthesis. ajgreenchem.comnih.govjmest.orgbenthamdirect.comthieme-connect.com |

Chemical Reactivity and Transformation Pathways of 2h Chromene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The core of 2H-chromene-3-carbonyl chloride's reactivity lies in nucleophilic acyl substitution, where the chlorine atom is displaced by a range of nucleophiles. This reactivity allows for the straightforward introduction of oxygen, nitrogen, and sulfur-containing functional groups.

Esterification with Oxygen Nucleophiles

The reaction of this compound with various oxygen nucleophiles, such as alcohols, readily affords the corresponding esters. This classic esterification proceeds via the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. This method provides a direct route to 3-alkoxycarbonyl-2H-chromene derivatives.

For instance, the reaction of 2-oxo-2H-chromene-3-carboxylic acid with alcohols in the presence of an acid catalyst is a well-established method for ester synthesis. lumenlearning.com While this involves the carboxylic acid rather than the acyl chloride, the underlying principle of nucleophilic attack by the alcohol remains the same. The use of the more reactive acyl chloride would circumvent the need for an acid catalyst and generally proceeds under milder conditions.

Amide Bond Formation with Primary and Secondary Amines

The formation of amides from this compound and primary or secondary amines is a highly efficient process. lumenlearning.com This reaction is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. researchgate.net The reaction proceeds readily, often at room temperature, by the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride ion. hud.ac.uk

A general procedure involves dissolving the acid chloride in a suitable solvent and adding the amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. hud.ac.uk The scope of this reaction is broad, accommodating a wide variety of primary and secondary amines. lumenlearning.com

Table 1: Examples of Amide Formation from Acyl Chlorides and Amines

| Acyl Chloride | Amine | Product |

| Benzoyl chloride | Aniline (B41778) | N-Phenylbenzamide |

| Acetyl chloride | Diethylamine | N,N-Diethylacetamide |

| Cyclopropanecarbonyl chloride | Pyrrolidine | (Cyclopropyl)(pyrrolidin-1-yl)methanone |

This table presents illustrative examples of amide formation and does not specifically use this compound, for which specific reaction data was not available in the search results.

Synthesis of Thiourea (B124793) and Related Sulfur-Nitrogen Containing Derivatives

This compound can serve as a precursor for the synthesis of thiourea derivatives. A common strategy involves the reaction of the corresponding acyl isothiocyanate with amines. The acyl isothiocyanate can be generated in situ from the acyl chloride and a thiocyanate (B1210189) salt. The subsequent addition of a primary or secondary amine to the acyl isothiocyanate yields the N-acylthiourea derivative. nih.gov

Another pathway involves the reaction of a related compound, 2-imino-2H-chromene-3-carboxamide, with phosphorus sulfides to yield sulfur-containing heterocyclic systems. researchgate.net While not a direct reaction of the acyl chloride, it highlights the utility of the chromene scaffold in synthesizing sulfur-nitrogen containing compounds. The synthesis of aromatic carbonyl thioureas has been reported from 2-aryloxyacetamides and N-aryl isothiocyanates. chemrxiv.org

Hydrazide Formation and Subsequent Derivatization (e.g., Schiff Bases)

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would be expected to yield the corresponding 2H-chromene-3-carbohydrazide. This hydrazide is a valuable intermediate for further functionalization.

For example, the related ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine hydrate to form a carbohydrazide. nih.govmdpi.com This hydrazide can then be reacted with various aldehydes to form Schiff bases (N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides). nih.govmdpi.com This two-step process allows for the introduction of a wide range of substituents, leading to a library of diverse compounds. The derivatization of carbonyl compounds with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form stable hydrazones is a well-established analytical technique. researchgate.net

Annulation and Heterocycle Construction

Beyond simple substitution reactions, the this compound moiety can be utilized in more complex transformations to construct fused heterocyclic systems.

Formation of Fused Pyrazole (B372694) and Isoxazole (B147169) Systems

The 2H-chromene framework can be elaborated to include fused pyrazole and isoxazole rings. While direct annulation from this compound was not explicitly detailed in the provided search results, related chromene derivatives are extensively used for this purpose. For instance, 3-acyl(aroyl)coumarins are key synthons in the construction of various heterocyclic moieties, including pyrazoles. acgpubs.org The synthesis of coumarin-pyrazole hybrids has been achieved through various synthetic routes, often starting from a coumarin (B35378) derivative with a reactive side chain at the 3-position. researchgate.net

The general strategy for constructing a fused pyrazole often involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine derivative. Similarly, isoxazoles can be formed from 1,3-dicarbonyls and hydroxylamine. The carbonyl group in the 3-position of the chromene ring, or a group derived from it, can act as one of the electrophilic centers required for the cyclization.

Generation of β-Lactams, Thiazolidines, and Azetidinones from Derived Intermediates

The versatile chemical nature of this compound allows it to be a precursor for a variety of heterocyclic compounds, including medicinally significant scaffolds like β-lactams (azetidin-2-ones). The primary route to these four-membered cyclic amides involves the Staudinger [2+2] cycloaddition reaction. chemijournal.com This reaction occurs between a ketene (B1206846) and an imine.

In this context, this compound can be treated with a non-nucleophilic base, such as triethylamine, to generate a highly reactive chromenylketene intermediate in situ. This intermediate is not isolated but is immediately trapped by an appropriate imine (Schiff base). The subsequent [2+2] cycloaddition yields the β-lactam ring fused to the chromene moiety. mdpi.comresearchgate.net The stereochemistry of the resulting β-lactam (cis or trans) is often influenced by the reaction conditions and the nature of the substituents on the imine. nih.gov

A general synthetic pathway is as follows:

Formation of Imines (Schiff Bases): Condensation of various aromatic or aliphatic primary amines with corresponding aldehydes.

In situ Generation of Chromenylketene: Reaction of this compound with triethylamine.

[2+2] Cycloaddition: The generated ketene reacts with the imine to form the 1,3,4-substituted 2-azetidinone ring. chemijournal.comresearchgate.net

This methodology allows for the synthesis of a library of chromene-substituted β-lactams by varying the amine and aldehyde components used to create the imine.

Similarly, the synthesis of other heterocycles like thiazolidinones can be envisioned. For instance, the reaction of the derived Schiff bases with thioglycolic acid can lead to the formation of 4-thiazolidinones. Alternatively, the this compound can be converted into an amide, which can then undergo cyclization with appropriate reagents to form thiazolidine (B150603) derivatives.

The table below outlines the key reactants and resulting heterocyclic systems.

| Starting Material from this compound | Reagent | Resulting Heterocycle |

| Chromenylketene (in situ) | Imine (Schiff Base) | β-Lactam (Azetidin-2-one) |

| Chromene-3-carboxamide derived Schiff Base | Thioglycolic Acid | 4-Thiazolidinone |

Synthetic Routes to Complex Chromeno-Fused Polycyclic Systems (e.g., Chromenoquinolines)

The this compound scaffold is a valuable building block for constructing more complex, fused polycyclic systems like chromenoquinolines. These structures are of significant interest due to their presence in natural products and their potential biological activities.

One prominent strategy involves a condensation reaction followed by cyclization. For example, chromeno[3,4-b]quinolines can be synthesized through a copper-catalyzed reaction. This process typically involves the condensation of an O-propargylated salicylaldehyde (B1680747) derivative with a primary aromatic amine. researchgate.net While not starting directly from this compound, the carbonyl chloride can be readily converted to the necessary aldehyde precursor through reduction (e.g., using a poisoned catalyst like the Rosenmund reduction).

A plausible synthetic route starting from the carbonyl chloride would be:

Reduction to Aldehyde: The this compound is selectively reduced to 2H-chromene-3-carbaldehyde.

Condensation: The resulting aldehyde is condensed with a substituted aniline to form an intermediate imine.

Cyclization: The imine undergoes an intramolecular cyclization, often acid-catalyzed or metal-mediated, followed by dehydrogenation to yield the aromatic chromeno[4,3-b]quinoline system. researchgate.net

Furthermore, the synthesis of related structures such as chromeno[3,4-c]pyridines has been achieved through intramolecular cyclization pathways involving intermediates derived from reactions with malononitrile. mdpi.com This highlights the potential for the carbonyl chloride to be transformed into various intermediates that can then be used to construct fused heterocyclic systems.

Intramolecular Cyclization Pathways for Chromene Derivatives

Intramolecular cyclization is a powerful strategy for synthesizing complex heterocyclic structures from simpler precursors. Derivatives of this compound are well-suited for such transformations. The reaction pathway typically involves converting the carbonyl chloride into a derivative containing a suitably positioned nucleophile or electrophile, which can then react with another part of the chromene molecule.

An example is the iron-catalyzed intramolecular alkyne-carbonyl metathesis. uva.nl To utilize this, the this compound would first be reacted with a propargyl alcohol derivative to form an ester. This ester, containing both the chromene carbonyl group (as part of the ester) and a terminal alkyne, could then undergo intramolecular cyclization in the presence of a catalyst like iron(III) chloride to form a new fused ring system. uva.nlmsu.edu

Another potential pathway involves a retro-Michael reaction followed by intramolecular cyclization. For instance, a derivative formed from the carbonyl chloride could be designed to eliminate a small molecule, generating a reactive intermediate that subsequently cyclizes. This type of transformation has been observed in the formation of chromeno[3,4-c]pyridine systems from related chromene precursors. mdpi.comsemanticscholar.org The key is the strategic introduction of functional groups via the reactive carbonyl chloride moiety that can participate in a subsequent ring-closing reaction.

These cyclization reactions are valuable as they can lead to the formation of structurally diverse and complex molecules from a common starting material, often with high regioselectivity. organic-chemistry.org

Diversification through Coupling and Condensation Reactions

Access to Carbonyl Biscoumarin Derivatives

This compound is a key precursor for the synthesis of 3,3'-carbonyl biscoumarin derivatives. These compounds are formed by the coupling of two coumarin moieties through a central carbonyl bridge. The synthesis typically involves the reaction of a 2-oxo-2H-chromene-3-carbonyl chloride derivative with a 4-hydroxycoumarin (B602359) nucleophile.

However, a more direct route to symmetrical biscoumarins involves the self-condensation of 2-oxo-2H-chromene-3-carboxylic acid, which can be derived from the hydrolysis of the corresponding carbonyl chloride. nih.gov The reaction to form 3,3'-carbonyl bis(coumarin) and its derivatives can be facilitated by various catalysts. lookchem.com

The general structure involves two coumarin rings linked at their 3-positions by a C=O group. A variety of derivatives can be synthesized by starting with substituted salicylaldehydes to create substituted chromene rings. lookchem.com

The table below lists some examples of synthesized 3,3'-carbonyl biscoumarin derivatives. lookchem.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one | C₁₉H₈O₆ | 332.27 |

| 6,6'-Dibromo-3-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one | C₁₉H₅Br₃O₆ | 569.00 |

| 6,6'-Dichloro-3-(6-chloro-2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one | C₁₉H₅Cl₃O₆ | 435.60 |

| 6,6'-Dimethyl-3-(6-methyl-2-oxo-2H-chromene-3-carbonyl)-2H-chromen-2-one | C₂₂H₁₄O₆ | 374.35 |

Exploration of Other Electrophilic and Nucleophilic Reactions

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. masterorganicchemistry.comyoutube.com This makes it highly susceptible to nucleophilic attack by a wide range of nucleophiles. youtube.com

Nucleophilic Acyl Substitution: This is the most characteristic reaction of this compound.

With Alcohols/Phenols (Esterification): Reaction with alcohols or phenols, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding esters.

With Amines (Amidation): Reaction with primary or secondary amines affords the corresponding amides. This is a key step in creating precursors for some of the heterocyclic syntheses mentioned previously. tandfonline.com

With Water (Hydrolysis): Reaction with water leads to the formation of 2H-chromene-3-carboxylic acid. nih.gov

Friedel-Crafts Acylation: The acyl chloride can act as an electrophile to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), attaching the chromene-3-carbonyl moiety to another aromatic system.

Reactions on the Chromene Ring: While the acyl chloride is the most reactive site, the chromene ring itself can participate in reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the chromene ring can undergo electrophilic substitution (e.g., nitration, halogenation), although the reactivity is influenced by the deactivating effect of the carbonyl group.

Addition to the Pyran Ring: The double bond in the dihydropyran ring can potentially undergo addition reactions, though this is less common under the conditions used for acyl chloride reactions.

The dual reactivity of the molecule—at the acyl chloride function and on the heterocyclic ring system—provides extensive opportunities for creating a diverse library of chromene derivatives.

Applications in Advanced Organic Synthesis

Central Role as a Key Intermediate for Diversely Substituted Chromenes

The primary utility of 2H-chromene-3-carbonyl chloride in synthesis is its role as a precursor to a variety of 3-substituted 2H-chromene derivatives. The acid chloride moiety is a powerful electrophile, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. This reactivity allows for the straightforward synthesis of amides, esters, and ketones built upon the 2H-chromene scaffold.

For instance, researchers have designed and synthesized novel selective estrogen receptor degraders (SERDs) by utilizing a 7-hydroxy-2H-chromene-3-carbonyl skeleton. nih.gov In this work, the carbonyl chloride is reacted with appropriate amine-containing side chains to generate a library of amide derivatives. nih.gov One such derivative, designated XH04, emerged as a promising candidate for breast cancer therapy. nih.gov

Similarly, the related 6-chloro-2H-chromene-3-carbonyl chloride is commercially available, indicating its utility as a building block for creating derivatives with specific substitution patterns on the aromatic ring. sigmaaldrich.comfishersci.bematrix-fine-chemicals.com The reactions typically involve coupling the acid chloride with alcohols, amines, or piperazine (B1678402) derivatives. For example, in a parallel synthesis involving the closely related coumarin (B35378) (2H-chromen-2-one) scaffold, 2-oxo-2H-chromene-3-carboxylic acid is converted to its acid chloride, which is then reacted with N-Boc piperazine. nih.gov This demonstrates a common strategy where the carbonyl chloride acts as a key activation step for amide bond formation.

The following table summarizes representative transformations of this compound and its analogues with various nucleophiles to yield diversely substituted chromenes.

| Starting Material | Nucleophile | Resulting Functional Group | Product Class | Reference |

| 7-hydroxy-2H-chromene-3-carbonyl skeleton | Phenyl acrylic acid with amine linker | Amide | SERD for breast cancer | nih.gov |

| 2-oxo-2H-chromene-3-carbonyl chloride | N-Boc piperazine | Amide | Intermediate for enzyme inhibitors | nih.gov |

| 6-chloro-2H-chromene-3-carbonyl chloride | General Amines/Alcohols | Amide/Ester | Substituted Chromenes | sigmaaldrich.commatrix-fine-chemicals.com |

| 7-(Diethylamino)-2-oxo-2H-chromene-3-carbonyl chloride | 4-Aminobenzohydrazide | Amide | Precursor for Schiff base ligands | acs.org |

This table is generated based on synthetic strategies described in the cited literature for this compound and its close analogues.

Utility in the Construction of Biologically Relevant Heterocyclic Scaffolds and Analogues

The 2H-chromene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.govnih.govresearchgate.net this compound provides a direct entry point for elaborating this core into more complex, biologically active heterocyclic systems.

A significant application is in the development of new anticancer agents. A series of 2H-chromene-3-carbonyl-based derivatives were designed as Selective Estrogen Receptor Degraders (SERDs) for treating ERα-positive breast cancer. nih.gov By coupling the chromene carbonyl chloride core with a phenyl acrylic acid side chain, a compound (XH04) was identified that not only showed potent activity in cell culture models but also effectively degraded the estrogen receptor α (ERα). nih.gov This work highlights how the 2H-chromene-3-carbonyl moiety can serve as a foundational element for creating targeted therapeutics. nih.gov

The versatility of this intermediate extends to the synthesis of enzyme inhibitors. In a study targeting human carbonic anhydrase IX and XII, which are implicated in tumor progression, a key intermediate was synthesized by coupling a piperazine unit to a coumarin-3-carbonyl core. nih.gov This amide, 3-(piperazine-1-carbonyl)-2H-chromen-2-one, was then further functionalized. nih.gov This synthetic route underscores the value of the carbonyl chloride (or the activated carboxylic acid) in linking the chromene scaffold to other heterocyclic motifs like piperazine to generate molecules with specific biological functions. nih.gov

The following table presents examples of biologically relevant scaffolds synthesized using this compound or its direct precursors.

| Scaffold/Derivative Name | Biological Target | Therapeutic Area | Key Synthetic Step | Reference |

| Compound XH04 | Estrogen Receptor α (ERα) | Breast Cancer | Amide coupling of 7-hydroxy-2H-chromene-3-carbonyl core | nih.gov |

| Substituted 3-(4-(sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-ones | Carbonic Anhydrase IX & XII | Cancer | Amide coupling followed by sulfonylation | nih.gov |

| 2-amino-chromene-3-carbonitriles | Bcl-2 | Acute Myeloid Leukemia | T3P-DMSO mediated synthesis from alcohols/phenols | nih.gov |

This table showcases the application of the chromene scaffold, accessible through intermediates like the carbonyl chloride, in constructing molecules with defined biological activities.

Synthetic Strategies Towards Complex Natural Product Frameworks Containing Chromene Moieties

The 2H-chromene ring system is a structural component of many biologically active natural products. nih.govmsu.edu While direct total syntheses of natural products using this compound as the starting material are not extensively documented in the selected literature, its potential as a building block in this context is significant. Synthetic methodologies developed for chromenes are often benchmarked by their applicability to the synthesis of natural products like Precocene I or Vitamin E. msu.eduuva.nl

The reactivity of this compound makes it a suitable candidate for late-stage functionalization or for coupling with other complex fragments in a convergent synthesis. A synthetic strategy could involve preparing a complex fragment containing a nucleophilic group (e.g., an amine or alcohol) and then coupling it with this compound to install the chromene moiety, thereby completing the natural product's framework or creating a complex analogue. This approach is mirrored in the synthesis of biologically active molecules where the chromene core is attached via the C-3 carbonyl group. nih.govnih.gov

For example, the synthesis of inhibitors for TGF-β receptors involved creating 2-substituted 2H-chromene derivatives. nih.gov Although this specific study used a different method, one can envision an alternative strategy where a pre-existing complex scaffold is functionalized with a 2H-chromene-3-carboxamide group derived from the corresponding carbonyl chloride. This highlights the potential for using this reagent to access novel analogues of natural products that may possess improved or modulated biological activity.

Development of Novel Molecular Probes for Spectroscopic Applications (general context)

Chromene derivatives, particularly those related to coumarins, are renowned for their distinctive photophysical properties and are widely used as fluorescent probes for sensing and bioimaging. aip.org The this compound scaffold provides a convenient handle for covalently attaching this fluorophore to other molecules or sensor domains.

A compelling example is the development of a fluorescent probe to quantify coordination-induced spin-state switching (CISSS) in Nickel(II) complexes. acs.orgacs.org In this research, a coumarin-based fluorophore was required to report on the changes in the metal's coordination sphere. The synthesis was achieved by first preparing 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, converting it to the highly reactive 7-(diethylamino)-2-oxo-2H-chromene-3-carbonyl chloride , and then coupling this acid chloride with a Schiff base ligand precursor via an amidation reaction. acs.orgacs.org The resulting molecule acts as a probe where the fluorescence of the coumarin tag is quenched when the Nickel(II) center becomes paramagnetic upon coordination with pyridine (B92270). acs.orgacs.org

This work perfectly illustrates the utility of the chromene carbonyl chloride intermediate in the rational design of sophisticated molecular tools for spectroscopic analysis. The ability to easily form stable amide bonds allows for the integration of the chromene's fluorescent properties into larger, functional molecular systems. acs.orgaip.orgacs.org

| Probe/Sensor Type | Analyte/Process Detected | Spectroscopic Method | Role of Chromene Carbonyl Chloride | Reference |

| Coumarin-Tagged Nickel(II) Complex | Coordination-Induced Spin-State Switching (CISSS) | Fluorescence Quenching | Covalent attachment of the coumarin fluorophore to a ligand | acs.orgacs.org |

| "Thiol-Chromene" Click Chemistry Probes | Thiols | Fluorescence | Precursor for creating the core chromene skeleton of the probe | aip.org |

This table summarizes the use of the this compound and related structures in the creation of molecules for spectroscopic applications.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2H-chromene-3-carbonyl chloride by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into different aspects of its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Although direct spectra for this compound are not provided, the expected chemical shifts and coupling patterns can be predicted based on data from analogous 2H-chromene structures. rsc.orgscielo.org.mx

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, and aliphatic protons of the 2H-chromene ring. The aromatic protons on the benzo-fused ring would typically appear in the downfield region (δ 6.8–7.5 ppm). The vinylic proton at the C4 position, being adjacent to the electron-withdrawing carbonyl chloride group, would be significantly deshielded and appear as a singlet further downfield (likely > δ 7.5 ppm). The two protons of the methylene group at the C2 position (the -CH2- group) would be expected in the range of δ 4.5–5.5 ppm, likely showing geminal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. rsc.orgscielo.org.mx The most downfield signal would correspond to the carbonyl carbon of the acid chloride group (δ 165–175 ppm). The carbons of the aromatic ring and the C=C double bond (C3 and C4) would resonate in the δ 115–155 ppm range. The aliphatic carbon at the C2 position is expected to appear in the more upfield region, typically around δ 60-70 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment. COSY spectra would reveal proton-proton coupling networks, confirming the relationships between aromatic protons and their neighbors. HMBC spectra would establish long-range correlations between protons and carbons (typically 2-3 bonds), definitively linking specific protons to their corresponding carbon atoms within the chromene skeleton and confirming the position of the carbonyl chloride substituent. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O | - | 165 - 175 | Carbonyl carbon, highly deshielded. |

| C2 | ~4.5 - 5.5 (2H) | ~60 - 70 | Aliphatic CH2 in the dihydropyran ring. |

| C3 | - | ~120 - 130 | Vinylic carbon attached to the carbonyl group. |

| C4 | >7.5 (1H) | ~135 - 145 | Vinylic proton and carbon, deshielded by C=O. |

| C4a | - | ~120 - 125 | Aromatic bridgehead carbon. |

| C5-C8 | ~6.8 - 7.5 (4H) | ~115 - 130 | Aromatic protons and carbons. |

| C8a | - | ~150 - 155 | Aromatic carbon bonded to the ring oxygen. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. uobabylon.edu.iqblogspot.com For this compound, the spectrum would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of an acyl chloride. blogspot.comlibretexts.org

Key expected absorption bands include:

C=O Stretch (Acyl Chloride): A very strong peak in the high-frequency region of 1775–1815 cm⁻¹. Conjugation with the C3=C4 double bond might lower this frequency slightly. uobabylon.edu.iqlibretexts.org

C=C Stretch: Absorptions in the 1600–1650 cm⁻¹ range for the vinylic double bond and aromatic ring stretching. vscht.cz

C-O-C Stretch: Asymmetric and symmetric stretching of the ether group within the chromene ring, typically appearing in the 1200–1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-H Stretch: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the C2 methylene group appear just below 3000 cm⁻¹. vscht.cz

C-Cl Stretch: A band in the fingerprint region, typically between 550-730 cm⁻¹, corresponding to the carbon-chlorine bond. blogspot.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1775 - 1815 | Strong, Sharp |

| Alkene / Aromatic | C=C Stretch | 1600 - 1650 | Medium to Weak |

| Aromatic Ether | C-O-C Asymmetric Stretch | 1200 - 1270 | Strong |

| Aromatic / Alkene | =C-H Stretch | 3000 - 3100 | Medium |

| Alkane | -C-H Stretch | 2850 - 3000 | Medium |

| Acyl Chloride | C-Cl Stretch | 550 - 730 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound (C₁₀H₇ClO₂), the molecular weight is approximately 194.61 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 194, with an accompanying M+2 peak at m/z 196 of about one-third the intensity, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways for 2H-chromenes and acyl chlorides would be expected. nih.govlibretexts.org

Key fragmentation patterns include:

Loss of Chlorine: Cleavage of the C-Cl bond would result in a prominent acylium ion peak at m/z 159 (M-35). This is often a very stable and abundant fragment for acyl chlorides. libretexts.orgchemguide.co.uk

Loss of Carbonyl Chloride: Fragmentation could involve the loss of the entire ·COCl radical, leading to a fragment at m/z 131.

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chromene systems involves an RDA reaction of the dihydropyran ring. This would lead to the cleavage of the heterocyclic ring, providing valuable structural confirmation.

Loss of CO: Subsequent fragmentation of the acylium ion (m/z 159) via the loss of a neutral carbon monoxide (CO) molecule would produce a fragment at m/z 131. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2H-chromene ring system, containing a conjugated benzopyran structure, is expected to exhibit characteristic absorptions in the UV region. researchgate.netresearchgate.net The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the solvent and the electronic effects of the carbonyl chloride substituent. Carbonyl groups themselves can exhibit weak n → π* transitions at longer wavelengths, often around 300 nm. masterorganicchemistry.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with no unpaired electrons, it is EPR-silent. This technique would not be relevant for the characterization of the isolated compound itself. However, it could become a valuable tool if the molecule were to be incorporated as a ligand into a paramagnetic metal complex or if it were to form a stable radical species under specific reaction conditions.

X-ray Crystallographic Analysis of this compound and its Derivatives

Analysis of related structures reveals that the benzopyran ring system is nearly planar, although the dihydropyran ring can adopt a slight distortion from true planarity. scielo.org.mxresearchgate.net The benzene (B151609) ring portion is expected to be planar, while the heterocyclic ring may have a slight boat or sofa conformation. The carbonyl chloride group, attached to the sp²-hybridized C3 carbon, would lie in or close to the plane of the double bond to maximize electronic conjugation. Crystallographic data would also detail intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the packing of molecules in the solid state. iucr.orgnih.gov

Table 3: Representative Crystallographic Data for a Related Chromene Derivative (Eupatoriochromene)

| Parameter | Value | Reference |

| Crystal System | Triclinic | scielo.org.mx |

| Space Group | P-1 | scielo.org.mx |

| C2-O1 Bond Length | ~1.37 Å | scielo.org.mx |

| C3=C4 Bond Length | ~1.34 Å | scielo.org.mx |

| Notes | Data from a substituted 2,2-dimethyl-2H-chromene derivative. Bond lengths and angles of the core ring system are expected to be comparable. |

Determination of Molecular Conformations and Geometrical Parameters

The conformation of 3-substituted-2H-chromene derivatives is largely characterized by the planarity of the fused ring system and the orientation of the substituent at the C3 position. In derivatives like ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, the core coumarin (B35378) ring system is nearly planar. st-andrews.ac.uk However, the carbonyl groups, both from the lactone and the ester, tend to deviate from this plane, a phenomenon attributed to their involvement in intermolecular interactions. nih.govresearchgate.net

For instance, in ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, the lactone and 3-carboxy carbonyl groups are out of the plane of the chromene ring by 8.37 (6)° and 17.57 (6)°, respectively. nih.govresearchgate.net This deviation highlights the rotational freedom of the carboxylate group, which is not constrained by intramolecular hydrogen bonds often seen in related carboxamides. st-andrews.ac.uk

Theoretical studies on various 2H-chromene-3-carboxylate derivatives suggest that the most stable conformations involve the ester's carbonyl group being in the plane of the coumarin core. st-andrews.ac.uk Two primary low-energy arrangements, s-cis and s-trans, are predicted, with the s-cis form being slightly more stable. st-andrews.ac.uk The conformation observed in the crystal structure of different derivatives often aligns with one of these predicted low-energy states. st-andrews.ac.uk

In the case of the bulkier menthyl 2-oxo-2H-chromene-3-carboxylate, the molecular conformation is influenced by the large menthyl group. The dihedral angle between the mean plane of the ester group and the coumarin ring system is reported to be 43.8 (3)°. nih.govnih.gov This significant twist demonstrates how substituents can modulate the compound's three-dimensional structure.

Table 1: Selected Geometrical Parameters for 2-oxo-2H-chromene Derivatives

| Compound | Parameter | Value |

|---|---|---|

| Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | Dihedral angle (lactone C=O from chromene plane) | 8.37 (6)° nih.govresearchgate.net |

| Dihedral angle (ester C=O from chromene plane) | 17.57 (6)° nih.govresearchgate.net | |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Dihedral angle (lactone C=O from chromene plane) | 9.07 (8)° nih.gov |

| Dihedral angle (ester C=O from chromene plane) | 18.96 (18)° nih.gov | |

| Menthyl 2-oxo-2H-chromene-3-carboxylate | Dihedral angle (ester group to coumarin ring) | 43.8 (3)° nih.govnih.gov |

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of 2H-chromene derivatives is stabilized by a network of weak intermolecular interactions, which play a crucial role in defining the supramolecular architecture.

C-H⋯O Hydrogen Bonding: Weak C-H⋯O hydrogen bonds are a recurring motif in the crystal structures of these compounds. nih.govnih.gov In ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, layers of centrosymmetric dimers are formed through C-H⋯O interactions where both carbonyl groups act as acceptors. nih.govresearchgate.net Similarly, in menthyl 2-oxo-2H-chromene-3-carboxylate, these weak intermolecular C-H⋯O bonds connect molecules into a two-dimensional network. nih.govnih.gov

Carbonyl and π-Interactions: Beyond classical hydrogen bonding, other dipolar interactions are significant. In halogenated derivatives, C=O⋯C=O, C=O⋯π, and C-X⋯C=O (where X is Cl or Br) interactions contribute to the stacking of molecular dimers, building the three-dimensional structure. nih.gov

Table 2: Key Intermolecular Interactions in 2-oxo-2H-chromene Derivatives

| Compound | Interaction Type | Description |

|---|---|---|

| Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | C-H⋯O | Forms centrosymmetric hydrogen-bonded dimers. nih.govresearchgate.net |

| C=O⋯C=O | Contributes to the stacking of dimers. nih.gov | |

| C=O⋯π | Contributes to the stacking of dimers. nih.gov | |

| C-Cl⋯C=O | Contributes to the stacking of dimers. nih.gov | |

| C-H⋯π | Assists in developing the 3D structure. nih.gov |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution between neighboring molecules, allowing for a detailed breakdown of the different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the contribution of various interactions to the total crystal packing. nih.gov

For related coumarin structures, such as 2-oxo-2H-chromen-4-yl pentanoate and 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid, Hirshfeld analysis reveals the relative importance of different contacts. nih.govnih.gov Typically, the most significant contributions to the crystal packing come from H⋯H and O⋯H/H⋯O contacts, which is indicative of the prevalence of van der Waals forces and hydrogen bonding. nih.govnih.gov

For example, in 2-oxo-2H-chromen-4-yl pentanoate, H⋯H contacts account for 46.1% of the interactions, while O⋯H/H⋯O contacts make up 28.6%. nih.gov In another derivative, 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid, O⋯H/H⋯O contacts are the most prominent at 41.2%, followed by H⋯H contacts at 33.9%. nih.gov These quantitative data underscore the dominant role of hydrogen-based interactions in the supramolecular assembly of these molecules.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Coumarin Derivatives

| Contact Type | 2-oxo-2H-chromen-4-yl pentanoate nih.gov | 2-[(2-oxo-2H-chromen-4-yl)oxy]acetic acid nih.gov |

|---|---|---|

| H⋯H | 46.1% | 33.9% |

| O⋯H / H⋯O | 28.6% | 41.2% |

| C⋯H / H⋯C | 14.7% | 9.6% |

| C⋯C | Not specified | 6.3% |

Theoretical and Mechanistic Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2H-chromene systems. These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Key electronic properties are often analyzed through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (E_LUMO - E_HOMO) are crucial descriptors of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For instance, in studies of related coumarin (B35378) derivatives, DFT calculations have been used to determine these FMO energies and map the electron density distribution. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand hybridization, and delocalization of electron density within the molecule, which helps in interpreting the stability arising from intramolecular interactions. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the 2H-chromene scaffold, the oxygen atom of the carbonyl group is typically an area of high negative potential, indicating a likely site for electrophilic attack.

Table 1: Calculated Electronic Properties of a Representative Chromene Derivative (Note: Data is illustrative based on typical findings for related structures)

| Parameter | Value | Description |

|---|---|---|

| E_HOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.0 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 eV | Indicator of chemical reactivity |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful method for investigating the step-by-step pathways of chemical reactions involving 2H-chromene derivatives. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed reaction energy profile.

For example, the synthesis of 2H-chromenes through the catalytic ring-closing carbonyl-olefin metathesis (RCCOM) has been studied using DFT calculations. nih.gov These studies have helped to elucidate the reaction mechanism, which proceeds through a [3+2] cycloaddition followed by a retro-[3+2] cycloreversion. The calculations revealed that the cycloreversion step is typically the rate-determining step of the reaction, with a significant energy barrier. nih.gov

The calculated energy barrier for the cycloaddition of a salicylaldehyde (B1680747) ether with a hydrazine (B178648) catalyst was found to be a modest 19.8 kcal/mol. nih.gov Following this, a proton migration leads to a more stable intermediate. nih.gov The subsequent and rate-determining cycloreversion step for a diethyl substrate was calculated to have a much higher energy barrier of 38.8 kcal/mol. nih.gov These computational insights are crucial for optimizing reaction conditions and catalyst design.

Table 2: Calculated Energy Barriers for a Catalytic 2H-Chromene Synthesis

| Reaction Step | Calculated Energy Barrier (kcal/mol) |

|---|---|

| [3+2] Cycloaddition | 19.8 |

Conformational Analysis and Energy Landscapes using Computational Methods

The 2H-chromene ring system is not planar, and the substituents on the ring can adopt various spatial arrangements or conformations. Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

A survey of the molecular conformations of over 50 2H-chromene-3-carboxylate derivatives has shown two primary conformational groupings: s-cis and s-trans. researchgate.net These conformers are defined by the arrangement of the ester group relative to the chromene ring. Theoretical studies have found that the s-cis arrangement is generally of lower energy, making it the more stable conformation. researchgate.net The s-trans conformer is slightly less stable. researchgate.net Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interaction with biological targets.

The study of energy landscapes helps in understanding the dynamic behavior of these molecules in solution. researchgate.net By mapping the energy as a function of specific dihedral angles, researchers can visualize the accessible conformations and the pathways for interconversion between them.

Correlative Studies between Experimental Observations and Theoretical Predictions

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For 2H-chromene derivatives, calculated properties are frequently compared with experimental results from techniques like X-ray crystallography and various forms of spectroscopy.

In studies of 2-oxo-2H-chromene-3-carboxylate derivatives, the molecular conformations predicted by theoretical calculations were compared with those observed in crystal structures. researchgate.net It was found that the experimental conformations matched well with the low-energy s-cis and the slightly less stable s-trans arrangements predicted by the theoretical study. researchgate.net

Similarly, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. While there's often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to achieve excellent agreement, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net

Table 3: Comparison of Theoretical and Experimental Data for a Chromene Derivative

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| Bond Angle (O-C-C) | 122.19° | 121.7° |

Prediction of Structure-Reactivity Relationships based on Computational Data

Computational data can be used to establish Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net These models can then be used to predict the properties of new, unsynthesized molecules.

For instance, in the development of P2Y6 receptor antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, computational studies could be used to correlate electronic and steric properties of substituents with their antagonist activity. nih.gov By calculating descriptors such as charge distribution, molecular volume, and FMO energies for a series of analogs, a QSAR model can be built. This model could then predict which new substitutions at positions like the 6-position would be most likely to enhance the desired biological activity. nih.gov This predictive capability is a cornerstone of modern drug design and catalyst development, allowing for a more rational and efficient search for new chemical entities. mdpi.com

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical behavior of 2H-chromene-3-carbonyl chloride is profoundly influenced by the nature and position of substituents on the chromene framework. The carbonyl chloride group is an acyl chloride, characterized by a highly electrophilic carbon atom due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.org This inherent reactivity can be further modulated by substituents on the fused benzene (B151609) ring and the pyran ring.

Electronic Effects on Reactivity:

Substituents on the aromatic ring of the chromene nucleus exert significant electronic effects that are transmitted to the C3-carbonyl chloride group, thereby altering its reactivity towards nucleophiles.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups decrease electron density on the benzene ring. This inductive and/or resonance-based withdrawal of electrons makes the carbonyl carbon of the acyl chloride at C3 even more electron-deficient and, consequently, more susceptible to nucleophilic attack. libretexts.orgrsc.org Studies on related 6-chromanol derivatives have shown that electron-withdrawing chloro and nitro groups decrease the rate of radical scavenging reactions, indicating their potent electronic influence. rsc.org In the synthesis of some 2H-chromenes, the presence of strong EWGs like -NO2 and -CN has been noted to facilitate the formation of benzofuran (B130515) byproducts, suggesting they can alter reaction pathways. msu.edu

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkoxy (-OR) and amino (-NR2) groups increase the electron density of the aromatic system. This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to the unsubstituted parent compound. rsc.org Research on 6-chromanol derivatives confirms that electron-donating amino groups enhance reaction rates through resonance stabilization. rsc.org

Influence on Selectivity:

Substituents not only affect reaction rates but also direct the selectivity of reactions. In the context of 2H-chromene synthesis, the electronic nature of substituents on starting materials can influence product distribution. For instance, in gold-catalyzed synthesis of 2H-chromenes, substrates with electron-deficient arenes react more slowly but can still produce excellent yields, while in other systems, substituents can impact the regioselectivity between forming six-membered chromene rings versus five-membered benzofuran rings. msu.edu For this compound, a bulky substituent at the C2 or C4 position could sterically hinder the approach of a nucleophile, potentially leading to diastereoselective transformations if a new chiral center is formed.

| Substituent (at C5-C8) | Electronic Effect | Predicted Impact on Reactivity of C3-Carbonyl Chloride | Supporting Observations on Chromene Systems |

|---|---|---|---|

| -NO2, -CN | Strong Electron-Withdrawing | Significant Increase | EWGs decrease electron density and can promote side reactions. msu.edursc.org |

| -Cl, -Br | Electron-Withdrawing | Moderate Increase | Halo groups are known EWGs that impact reaction rates. rsc.org |

| -OCH3, -NH2 | Electron-Donating | Decrease | EDGs enhance reaction rates through resonance in related systems. rsc.org |

| -CH3 | Weak Electron-Donating | Slight Decrease | Alkyl groups have a modest donating effect. |

Stereochemical Aspects and Control in Reactions Involving the 2H-Chromene Core

The 2H-chromene scaffold contains at least one potential stereocenter at the C2 position, and reactions can introduce additional chiral centers, making stereochemical control a critical aspect of its chemistry. wikipedia.org The three-dimensional arrangement of substituents can dictate reaction pathways and the stereoisomeric form of the products.

Highly enantio- and diastereoselective methods have been developed for the synthesis of related chromane (B1220400) and chromanone derivatives, often employing organocatalysis. nih.govnih.gov For example, domino Michael/hemiacetalization reactions of (E)-2-(2-nitrovinyl)phenols with aldehydes, catalyzed by modularly designed organocatalysts, can produce chromanes with excellent diastereomeric ratios (up to 99:1) and enantioselectivities (up to 99% ee). nih.govnih.gov

In reactions involving 3-nitro-2H-chromenes, the substituent at the C2 position has a profound impact on the stereochemical outcome. mdpi.com The introduction of an electron-withdrawing trifluoromethyl (CF3) group at C2 not only activates the double bond for nucleophilic attack but also enhances the stereoselectivity of reactions. mdpi.com For instance, the reaction of 2-phenyl-3-nitro-2H-chromenes with certain ylides yields a mixture of endo and endo' isomers, whereas the corresponding 2-trifluoromethyl substituted chromenes afford only the endo isomer. mdpi.comresearchgate.net This demonstrates that the nature of the C2 substituent can effectively direct the stereochemical course of the reaction.

Furthermore, the stereochemistry of these reactions can often be controlled by adjusting reaction conditions, such as temperature and the choice of solvent or catalyst. mdpi.com While some catalytic systems, such as those using chiral cobalt-porphyrin complexes, have shown high efficiency in synthesizing the chromene ring, they have not always resulted in enantioselectivity, as the final ring-closing step may occur outside the chiral influence of the catalyst. nih.gov

| Reactants | Key Structural Feature | Reaction Conditions | Observed Stereochemical Outcome |

|---|---|---|---|

| 2-Phenyl-3-nitro-2H-chromene + Azomethine Ylide | Phenyl group at C2 | AgOAc catalyst | Mixture of endo and endo' isomers (ratio ~2-2.3:1). mdpi.com |

| 2-CF3-3-nitro-2H-chromene + Azomethine Ylide | Trifluoromethyl group at C2 | AgOAc catalyst | Forms only endo isomers. mdpi.comresearchgate.net |

| 2-CCl3-3-nitro-2H-chromene + Azomethine Ylide | Trichloromethyl group at C2 | AgOAc catalyst | Reaction stops at the initial Michael addition step, forming anti-isomers. mdpi.com |

| Aliphatic Aldehyde + (E)-2-(2-nitrovinyl)phenol | Chiral organocatalyst | Domino Michael/hemiacetalization | High diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee). nih.gov |

Electronic and Steric Factors Governing Reaction Outcomes and Product Distribution

Electronic Factors:

The electronic properties of substituents on the 2H-chromene ring are paramount in governing reactivity. The acyl chloride group at C3 is inherently electrophilic, and its reactivity is fine-tuned by substituents on the aromatic ring. libretexts.org

Electron-Withdrawing Groups (EWGs): EWGs such as -NO2 or -CN on the benzene ring enhance the electrophilicity of the carbonyl carbon. This heightened reactivity is generally favorable for nucleophilic acyl substitution. libretexts.orgrsc.org However, in some syntheses of the 2H-chromene ring itself, strong EWGs have been observed to promote the formation of five-membered benzofuran side products, indicating that extreme electronic perturbation can open up competing reaction channels. msu.edu

Electron-Donating Groups (EDGs): EDGs such as methoxy (B1213986) groups (-OCH3) enrich the aromatic ring with electron density. In gold-catalyzed cyclizations to form 2H-chromenes, substrates with electron-rich groups tend to react faster than those with electron-deficient ones. msu.edu For a pre-formed this compound, these groups would be expected to slightly temper the reactivity of the acyl chloride by reducing the partial positive charge on the carbonyl carbon. rsc.org

Steric Factors:

The size and spatial arrangement of substituents can create steric hindrance that influences the approach of reagents and controls product distribution.

In the synthesis of P2Y6 receptor antagonists based on the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, derivatization at the C6 position was found to be flexible, tolerating even sterically bulky chains without loss of affinity. nih.gov However, substitution at the C2 position with a phenyl group instead of a hydrogen was shown to reduce biological affinity, highlighting the steric sensitivity of certain positions. nih.gov

For reactions at the C3-carbonyl chloride, a large substituent at the neighboring C2 or C4 positions would sterically shield the carbonyl carbon. This could dictate the trajectory of an incoming nucleophile, potentially leading to high diastereoselectivity if a new stereocenter is created. The stereochemical outcomes observed in reactions of 2-substituted 3-nitro-2H-chromenes, where bulky groups like -CCl3 lead to different products than smaller groups, underscore the importance of steric effects in directing reaction pathways. mdpi.com

The interplay between these factors is complex. For example, the introduction of a CF3 group at C2 has a strong electron-withdrawing effect that activates the C=C bond, while also presenting a specific steric profile that leads to high stereoselectivity in subsequent reactions. mdpi.com Therefore, a comprehensive understanding of both electronic and steric parameters is essential for predicting and controlling the chemical behavior of substituted 2H-chromene-3-carbonyl chlorides.

| Governing Factor | Example System/Substituent | Observed Outcome | Reference |

|---|---|---|---|

| Electronic (EWG) | -NO2, -CN, -CO2Me on the aromatic ring | Increased reaction rates but can lead to ~7% benzofuran byproduct formation in some syntheses. | msu.edu |

| Electronic (EDG) | Electron-rich arenes in Au-catalyzed cyclization | Faster reaction rates compared to electron-deficient arenes. | msu.edu |

| Electronic/Steric | -CF3 group at C2 of 3-nitro-2H-chromene | Activates the double bond and leads to highly stereoselective formation of a single endo isomer in reactions with ylides. | mdpi.comresearchgate.net |

| Steric | -CCl3 group at C2 of 3-nitro-2H-chromene | Reaction with ylides stops at the initial Michael addition step, preventing further cyclization seen with smaller C2 substituents. | mdpi.com |

| Steric | Bulky substituents at C6 | Tolerated in the synthesis of P2Y6R antagonists without loss of affinity. | nih.gov |

Future Research Trajectories

Development of Highly Efficient and Selective Catalytic Systems for Derivatization

While the reactivity of the acyl chloride moiety is well-established, the development of novel catalytic systems to control the derivatization of the 2H-chromene ring is a promising frontier. Future research will likely concentrate on:

Enantioselective Catalysis: The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, will be crucial for the asymmetric synthesis of chromene derivatives. This is particularly important for medicinal chemistry applications where specific stereoisomers often exhibit desired biological activity. rsc.org

Site-Selective Functionalization: Creating catalytic systems that can selectively functionalize specific positions on the chromene ring, in the presence of the reactive carbonyl chloride, would provide a powerful tool for generating molecular diversity. This could involve directed C-H activation or other regioselective transformations.

Green Catalysis: A shift towards more sustainable catalytic methods is anticipated. This includes the use of earth-abundant metal catalysts, recyclable catalysts, and reactions performed in environmentally benign solvents to minimize the environmental impact of synthetic processes. researchgate.net

Exploration of Underexplored Reaction Pathways and Novel Transformations

Beyond standard nucleophilic acyl substitution, the unique electronic and steric properties of 2H-chromene-3-carbonyl chloride open the door to a variety of less-explored reaction pathways. Future work in this area could involve:

Novel Cycloaddition Reactions: Investigating the participation of the 2H-chromene double bond in various cycloaddition reactions, such as [4+2], [3+2], and other pericyclic processes, could lead to the rapid construction of complex polycyclic systems. nih.govacs.org The influence of the electron-withdrawing carbonyl chloride group on the dienophilic or dipolarophilic character of the chromene double bond is an area ripe for exploration.

Rearrangement Reactions: Probing the propensity of this compound and its derivatives to undergo skeletal rearrangements, such as Claisen-type rearrangements of corresponding allyl ethers, could provide access to novel and structurally diverse molecular scaffolds. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.org

Radical-Mediated Transformations: The use of radical initiators or photoredox catalysis to engage the 2H-chromene system in novel bond-forming reactions represents a promising avenue for creating previously inaccessible derivatives. rsc.org

Integration of this compound Derived Scaffolds into Advanced Functional Materials Research

The inherent structural features of the 2H-chromene core suggest its utility in the development of advanced materials. Future research is expected to explore:

Polymer Synthesis: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The acyl chloride can be used for step-growth polymerization, while the chromene ring can be further functionalized or incorporated for its specific optical or electronic properties. Research into creating polyesters, polyamides, and other polymers with unique thermal, mechanical, and photophysical characteristics is a logical next step.

Dye Synthesis: The chromene scaffold is a known chromophore. researchgate.net By strategically reacting this compound with various aromatic amines and other dye precursors, a new library of dyes with tunable colors and properties could be developed for applications in textiles, imaging, and as sensors. researchgate.netorientjchem.org

Functional Materials: The incorporation of the 2H-chromene moiety into larger conjugated systems or coordination complexes could lead to the development of materials with interesting electronic, optical, or sensing capabilities. nih.govnih.gov This includes research into organic light-emitting diodes (OLEDs), fluorescent probes, and photochromic materials.

Computational Design and Predictive Modeling for Directed Synthesis and Reactivity Control

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and application of 2H-chromene derivatives. Future efforts will likely involve:

Predictive Reactivity Models: Using density functional theory (DFT) and other computational methods to model the reactivity of this compound with various reagents can help in predicting reaction outcomes, understanding reaction mechanisms, and designing more efficient synthetic routes. nih.gov

In Silico Screening for Biological Activity: Computational docking studies can be employed to predict the binding affinity of virtual libraries of 2H-chromene derivatives with various biological targets. This can help in prioritizing the synthesis of compounds with the highest potential for desired pharmacological activity, thus accelerating the drug discovery process.

Materials Property Prediction: Computational modeling can be used to predict the electronic and optical properties of polymers and other functional materials derived from this compound, aiding in the rational design of materials with specific characteristics.

Q & A

Basic: What are the standard synthetic protocols for 2H-chromene-3-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves reacting β-chlorocarbaldehydes with acyl chlorides in dry toluene under reflux, using pyridine as a catalyst to neutralize HCl byproducts . For optimization:

- Reagent Ratios: Maintain a 1:1 molar ratio of β-chlorocarbaldehyde to acyl chloride to minimize side reactions.

- Solvent Choice: Dry toluene prevents hydrolysis of the carbonyl chloride; residual moisture can degrade the product.

- Purification: Column chromatography with petroleum ether/ether (20:1 v/v) effectively isolates the product .

- Yield Improvement: Extending reflux time (5–8 hours) and using anhydrous conditions can increase yields by 10–15%.

Advanced: How can discrepancies between in vitro and in vivo pharmacological data for this compound derivatives be systematically addressed?

Methodological Answer:

Contradictions often arise from metabolic stability, bioavailability, or model-specific factors. Strategies include:

- Dose-Response Calibration: Use Sprague Dawley rats (100 g) for in vivo studies, administering derivatives intraperitoneally at 5 mg/kg, and compare with in vitro IC50 values .

- Metabolic Profiling: Conduct LC-MS analyses to identify metabolites that may alter activity in vivo.

- Temporal Analysis: Adopt a longitudinal design (e.g., measurements at 1 week and 1 year) to differentiate acute vs. chronic effects, as demonstrated in time-dependent pharmacological studies .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

Methodological Answer:

- NMR Spectroscopy: